molecular formula C21H17F2NO B263477 N,N-dibenzyl-3,4-difluorobenzamide

N,N-dibenzyl-3,4-difluorobenzamide

Cat. No.: B263477
M. Wt: 337.4 g/mol
InChI Key: QXJYWKXNVPMJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-3,4-difluorobenzamide is a substituted benzamide featuring two benzyl groups attached to the amide nitrogen and fluorine atoms at the 3- and 4-positions of the benzoyl ring.

Properties

Molecular Formula

C21H17F2NO

Molecular Weight

337.4 g/mol

IUPAC Name

N,N-dibenzyl-3,4-difluorobenzamide

InChI

InChI=1S/C21H17F2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

QXJYWKXNVPMJAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-dibenzyl-3,4-difluorobenzamide has shown promise as a lead compound in drug development due to its ability to modulate biological pathways. Research indicates that it exhibits significant biological activity as a modulator of the chemokine receptor CXCR4, which plays a crucial role in immune response and inflammation. Inhibition of CXCR4 has potential therapeutic implications for treating inflammatory diseases such as inflammatory bowel disease .

Biological Interactions

Studies have focused on the compound's interactions with various biological molecules:

  • Binding Affinity : The fluorine atoms enhance binding affinity to target proteins through hydrogen bonding and other non-covalent interactions.
  • Cellular Penetration : The lipophilicity conferred by the benzyl groups aids in cellular penetration, making it effective in modulating biological responses .

Case Studies

Several studies illustrate the applications of this compound:

  • CXCR4 Inhibition Study :
    • Objective : To evaluate the compound's efficacy as a CXCR4 inhibitor.
    • Methodology : In vitro assays were conducted to assess binding affinity and functional inhibition.
    • Results : The compound demonstrated significant inhibition of CXCR4-mediated signaling pathways, indicating potential for therapeutic use in inflammatory conditions .
  • Synthesis and Characterization :
    • Objective : To synthesize and characterize derivatives of this compound.
    • Methodology : Techniques such as NMR spectroscopy and X-ray crystallography were employed for characterization.
    • Results : Derivatives showed varied biological activities, with some exhibiting enhanced potency against specific targets .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound:

Compound NameStructure DescriptionUnique Features
N,N-dibenzyl-2-fluorobenzamideContains one fluorine atomDifferent position of fluorine affects reactivity
N-(2,3-difluorophenyl)-2-fluorobenzamideDifluorophenyl group instead of dibenzyl groupsAlters steric and electronic properties
N,N-dihexyl-3,4-difluorobenzamideHexyl groups instead of benzyl groupsChanges lipophilicity and biological activity
2,4-DifluorobenzamideLacks dibenzyl groupsSimpler structure with different reactivity

This comparative analysis highlights the distinct features of this compound that contribute to its unique properties and applications .

Comparison with Similar Compounds

Pharmacological Activity and Selectivity

CI-1040 (PD184352)

  • Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide.
  • Activity : Potent MEK1/2 inhibitor with an IC50 of 17 nM in vitro . Demonstrated efficacy in preclinical cancer models but failed in Phase II trials due to poor bioavailability .
  • Metabolism: Undergoes extensive oxidative metabolism (14 metabolites identified), with a major active metabolite, PD-0184264 (zapnometinib), showing improved bioavailability .

N,N-Dibenzyl-3,4-difluorobenzamide (Hypothetical Comparison)

  • Structural Differences: Replacement of the cyclopropylmethoxy and chlorophenylamino groups in CI-1040 with N,N-dibenzyl substituents.
  • Predicted Effects: Increased lipophilicity (logP ~4.5–5.0 vs. CI-1040’s logP ~3.8) may enhance membrane permeability but reduce solubility. Steric hindrance from benzyl groups could reduce binding affinity for MEK1/2 or other targets. Potential resistance to oxidative metabolism due to lack of vulnerable moieties (e.g., cyclopropylmethoxy), possibly prolonging half-life .

Metabolic Stability and Bioavailability

Compound Key Metabolic Pathways Bioavailability Issues
CI-1040 (PD184352) Oxidation → Glucuronidation Low oral bioavailability (~5%)
N-(3,4-difluorophenyl)benzamide Limited data; likely Phase II conjugation Not reported
This compound Predicted: Glucuronidation of benzyl groups Potential for high first-pass metabolism

Preparation Methods

Acylation of Dibenzylamine with 3,4-Difluorobenzoyl Chloride

The most direct route involves reacting 3,4-difluorobenzoyl chloride with dibenzylamine in anhydrous conditions. This method mirrors the amidation strategies observed in Patent CN105859536B for synthesizing fluorinated aldehydes.

Procedure :

  • Reagent Preparation : Generate 3,4-difluorobenzoyl chloride via thionyl chloride treatment of 3,4-difluorobenzoic acid.

  • Amidation : Add dibenzylamine dropwise to a solution of 3,4-difluorobenzoyl chloride in tetrahydrofuran (THF) at 0–10°C.

  • Quenching and Isolation : Hydrolyze excess acyl chloride with ice-water, extract with dichloromethane, and purify via vacuum distillation.

Key Parameters :

  • Solvent : THF or dichloromethane.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 78–85% (extrapolated from analogous reactions in Patent CN103709071A).

Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing esterification if alcohols are present.

Coupling Reactions Using 3,4-Difluorobenzoic Acid

Carbodiimide-mediated coupling (e.g., HATU, DCC) offers an alternative to acyl chlorides, particularly for acid-sensitive substrates. Patent CN108409605B highlights the efficacy of imidazolinium-based catalysts in fluorination reactions, which could be adapted for amide bond formation.

Procedure :

  • Activation : Treat 3,4-difluorobenzoic acid with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Coupling : Introduce dibenzylamine and stir at room temperature for 12–24 hours.

  • Workup : Filter precipitated urea byproduct and concentrate under reduced pressure.

Optimization Insights :

  • Catalyst : Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride enhances reaction rates (Patent CN108409605B).

  • Solvent : DMF or 1,3-dimethylimidazolidinone (DMI) improves solubility.

  • Yield : 70–80% with purity >98% after recrystallization.

Nucleophilic Substitution from 3,4-Difluorobenzonitrile

Patent CN108409605B details fluorobenzonitrile synthesis via halogen exchange, which can be extended to amide formation through nitrile hydrolysis followed by benzylation.

Procedure :

  • Nitrile Hydrolysis : React 3,4-difluorobenzonitrile with concentrated sulfuric acid to yield 3,4-difluorobenzoic acid.

  • Benzylation : Treat the acid with benzyl bromide and potassium carbonate in acetonitrile.

  • Amidation : Proceed via standard coupling methods as in Section 1.2.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Leverages high-yield nitrile intermediates (89.5% yield reported in Patent CN108409605B).

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst/Solvent Temperature Yield Purity
Acylation3,4-Difluorobenzoyl chlorideTHF0–10°C78–85%>99.5%
Coupling3,4-Difluorobenzoic acidHATU/DMF20–25°C70–80%98%
Nitrile Hydrolysis3,4-DifluorobenzonitrileH2SO4/K2CO380–100°C65–75%95%

Critical Observations :

  • Acylation provides the highest yield but requires stringent moisture control.

  • Coupling reactions offer modularity but incur higher reagent costs.

  • Nitrile hydrolysis is less efficient but safer for large-scale synthesis.

Optimization Strategies and Industrial Scalability

Solvent Selection and Temperature Control

Patent CN105859536B emphasizes low-temperature Grignard reactions (0–10°C) to suppress byproducts, a principle applicable to acylation steps. Polar aprotic solvents like DMI (Patent CN108409605B) improve reagent solubility in coupling reactions.

Catalyst Recycling

The bis-imidazolinium catalyst in Patent CN108409605B is recoverable via filtration and reuse for 3–5 cycles without significant activity loss, suggesting potential cost savings for industrial processes.

Purity Enhancement

Recrystallization from ethanol/water mixtures (Patent CN103709071A) or column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.